2-(3-Bromophenyl)acetohydrazide
Description
Historical Context and Evolution of Hydrazide Chemistry
The journey into the world of hydrazide chemistry began with the discovery of hydrazine (B178648) (N2H4) itself. In 1887, German chemist Theodor Curtius was the first to synthesize hydrazine. mdpi.com This discovery paved the way for the exploration of its derivatives, including hydrazides. The first synthesis of simple hydrazides, such as formic and acetic acid hydrazides, was also achieved by Curtius in 1895. hit2lead.com
Initially, the interest in hydrazides was primarily academic, focusing on their synthesis and fundamental chemical reactions. However, the 20th century witnessed a paradigm shift as the therapeutic potential of hydrazide derivatives came to light. A pivotal moment in this evolution was the discovery of the antitubercular activity of isoniazid (B1672263) (isonicotinic acid hydrazide) in the early 1950s. nih.gov This breakthrough sparked a wave of research into the synthesis and biological evaluation of a vast array of hydrazide-containing compounds. Over the decades, this has led to the development of numerous drugs with diverse applications, including antidepressants like iproniazid (B1672159) and isocarboxazid, and antihypertensive agents. nih.govacademie-sciences.fr The continued exploration of hydrazide chemistry is a testament to its enduring importance in the quest for new medicines.
Fundamental Reactivity and Tautomerism of Hydrazides
The chemical reactivity of hydrazides is largely dictated by the presence of the nucleophilic nitrogen atoms and the electrophilic carbonyl carbon. This dual reactivity allows hydrazides to serve as versatile starting materials for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. nih.gov The condensation reaction of hydrazides with aldehydes and ketones to form hydrazones is a particularly important transformation, as these hydrazone derivatives often exhibit their own unique biological activities. researchgate.net
A key feature of hydrazides and their derivatives is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. In the solid state, hydrazides typically exist in the keto (or amido) form. However, in solution, an equilibrium can be established between the keto form and the enol (or iminol) form. nih.govresearchgate.net This keto-enol tautomerism can significantly influence the molecule's chemical reactivity and its ability to interact with biological targets.
Furthermore, the hydrazone derivatives of hydrazides can exhibit another form of tautomerism known as azo-hydrazone tautomerism, particularly in molecules containing an azo group (-N=N-). The specific tautomeric form that predominates can be influenced by factors such as the solvent, pH, and the presence of metal ions.
Table 1: Tautomeric Forms of Hydrazides and Their Derivatives
| Tautomerism Type | Description | Influencing Factors |
|---|---|---|
| Keto-Enol Tautomerism | Equilibrium between the keto form (-C(=O)NH-) and the enol form (-C(OH)=N-). nih.govresearchgate.net | Solvent, pH, Temperature |
| Azo-Hydrazone Tautomerism | Equilibrium between the azo form (-N=N-) and the hydrazone form (-NH-N=C<). | Solvent, pH, Metal Ions |
Overview of Biologically Active Hydrazide Derivatives
The hydrazide moiety is a recognized pharmacophore, a structural feature responsible for a drug's pharmacological activity. The biological significance of hydrazide derivatives is vast and continues to expand. They have been reported to possess a wide spectrum of activities, making them attractive candidates for drug discovery programs.
Some of the key biological activities associated with hydrazide derivatives include:
Antimicrobial Activity: This is one of the most extensively studied areas. Isoniazid remains a cornerstone in the treatment of tuberculosis. Numerous other hydrazide derivatives have shown potent activity against various strains of bacteria and fungi. The mechanism of action often involves the inhibition of essential enzymes or interference with microbial metabolic pathways.
Anti-inflammatory Activity: Several hydrazide derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.
Anticancer Activity: The search for novel anticancer agents has led to the investigation of hydrazides as potential therapeutic candidates. Some derivatives have shown promising activity against various cancer cell lines, with mechanisms that can include the induction of apoptosis, inhibition of cell proliferation, or interference with tumor angiogenesis.
Anticonvulsant and Antidepressant Activity: The central nervous system is another important target for hydrazide-based drugs. Derivatives like iproniazid were among the first monoamine oxidase (MAO) inhibitors used as antidepressants. academie-sciences.fr Research in this area continues to explore the potential of new hydrazide derivatives for the treatment of neurological and psychiatric disorders.
The diverse biological profile of hydrazide derivatives underscores their importance in medicinal chemistry and provides a strong foundation for the continued exploration of new analogs.
Table 2: Examples of Biologically Active Hydrazide Derivatives
| Compound | Biological Activity |
|---|---|
| Isoniazid | Antitubercular |
| Iproniazid | Antidepressant (MAO inhibitor) academie-sciences.fr |
| Isocarboxazid | Antidepressant (MAO inhibitor) academie-sciences.fr |
| Nifuroxazide | Antibacterial researchgate.net |
Rationale for Investigating 2-(3-Bromophenyl)acetohydrazide: A Focus on Arylacetohydrazide Scaffold Exploration
The arylacetohydrazide scaffold, characterized by a phenyl ring attached to an acetohydrazide moiety, serves as a versatile template for the design of new bioactive compounds. The exploration of this scaffold is driven by the potential to modulate biological activity through substitution on the aromatic ring. The specific investigation of this compound is based on a logical medicinal chemistry strategy.
The position of the substituent on the phenyl ring is also crucial. The placement of the bromine atom at the meta-position (position 3) provides a specific steric and electronic profile compared to ortho- or para-substituted analogs. This can lead to differences in binding affinity and selectivity for a particular biological target. The investigation of the 3-bromo isomer allows for a systematic exploration of the structure-activity relationship (SAR) of halogenated phenylacetohydrazides. By comparing the biological activity of the 3-bromo derivative with other substituted analogs, researchers can gain valuable insights into the optimal substitution pattern for a desired therapeutic effect.
Furthermore, the this compound molecule can serve as a key intermediate or building block for the synthesis of more complex molecules. The bromine atom can act as a handle for further chemical modifications through various cross-coupling reactions, allowing for the creation of a diverse library of compounds for biological screening. Therefore, the investigation of this compound is a rational approach to expanding the chemical space around the arylacetohydrazide scaffold, with the ultimate goal of identifying new lead compounds for drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGCMFGKXFIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Bromophenyl Acetohydrazide
Precursor Synthesis and Strategic Functionalization
The journey to 2-(3-bromophenyl)acetohydrazide and its analogs begins with the strategic synthesis and functionalization of its precursors. The careful construction of the 3-bromophenylacetic acid framework is a critical first step, followed by its conversion to the corresponding acetohydrazide.
Synthesis of 3-Bromophenylacetic Acid Derivatives as Synthons
3-Bromophenylacetic acid serves as the foundational synthon for this compound. This precursor can be synthesized through various methods. One common approach involves the Willgerodt-Kindler reaction, starting from 3-bromoacetophenone. chemicalbook.com In a typical procedure, 3-bromoacetophenone is reacted with sulfur and morpholine, followed by hydrolysis with an acid to yield 3-bromophenylacetic acid. chemicalbook.com Another method involves the carboxylation of a corresponding nitrile under a carbon dioxide atmosphere, catalyzed by a ruthenium complex. guidechem.com
The resulting 3-bromophenylacetic acid is a versatile intermediate. guidechem.comlookchem.com The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl groups. guidechem.com The carboxylic acid moiety can be converted into other functional groups like amides, aldehydes, and alcohols. guidechem.comlookchem.com Furthermore, the methylene (B1212753) group adjacent to the carbonyl can be functionalized due to the electron-withdrawing effect of the carbonyl group. guidechem.com
Esterification and Subsequent Hydrazinolysis for Acetohydrazide Formation
The conversion of 3-bromophenylacetic acid to this compound is typically a two-step process involving esterification followed by hydrazinolysis. njppp.com First, the carboxylic acid is esterified, commonly using an alcohol like ethanol (B145695) in the presence of an acid catalyst, to form the corresponding ethyl 3-bromophenylacetate.
Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) to yield the desired this compound. njppp.comnih.gov This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of the hydrazide. This method is a widely employed and efficient route for the synthesis of various acetohydrazide derivatives. njppp.comnih.gov
Regioselective Bromination Approaches for meta-Substitution
Achieving the specific meta-substitution pattern of the bromine atom on the phenyl ring is crucial. While direct bromination of phenylacetic acid can occur, controlling the regioselectivity to favor the meta isomer can be challenging. orgsyn.org Often, the synthesis starts with a precursor that already contains the bromine atom in the desired position, such as 3-bromoacetophenone or 3-bromotoluene. chemicalbook.com
For aromatic compounds with activating groups, regioselective bromination can be achieved using specific reagents and conditions. nih.govtsijournals.comwku.edu For instance, the use of potassium bromide with a layered double hydroxide (B78521) supporting a bromate (B103136) anion (ZnAl–BrO3−–LDHs) in acetic acid has been shown to be effective for the para-selective monobromination of phenols. nih.gov While not directly applied to phenylacetic acid for meta-substitution in the provided context, such specialized methods highlight the strategies available to control regioselectivity in aromatic bromination.
Diversification through Derivatization Reactions
The true synthetic utility of this compound lies in its ability to be transformed into a wide array of more complex molecules, particularly heterocyclic compounds. This is primarily achieved through condensation reactions to form acylhydrazones, which then serve as key intermediates for various cyclization reactions.
Synthesis of Novel Acylhydrazone Analogues via Condensation with Carbonyl Compounds
The reaction of this compound with various aldehydes and ketones leads to the formation of N-acylhydrazones. nih.govmdpi.com This condensation reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a small amount of acid. mdpi.comnih.gov The resulting acylhydrazone moiety (–CO–NH–N=CH–) is a versatile pharmacophore and a key building block for further synthetic transformations. mdpi.com The structural diversity of the acylhydrazones can be easily expanded by using a wide range of carbonyl compounds. nih.govajrconline.org
The formation of these acylhydrazones is a robust and widely used reaction in medicinal chemistry for generating libraries of compounds for biological screening. nih.govmdpi.com
Cycloaddition and Cyclocondensation Reactions leading to Heterocyclic Scaffolds
The acylhydrazone derivatives of this compound are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings through cycloaddition and cyclocondensation reactions. mdpi.com These reactions provide access to important heterocyclic scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and thiazolidinones. mdpi.comluxembourg-bio.comnih.govfrontiersin.orgresearchgate.netdergipark.org.trorganic-chemistry.orgnih.govmdpi.comnih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.netscilit.comnih.govnih.govbeilstein-journals.orguchicago.edu
1,3,4-Oxadiazoles: These can be synthesized from this compound through several routes. One common method involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. nih.gov Another approach is the oxidative cyclization of the corresponding acylhydrazone using various reagents. organic-chemistry.org For example, N'-arylidene acetohydrazides can be converted to 1,3,4-oxadiazoles using hypervalent iodine reagents. organic-chemistry.org
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often starts with the reaction of the acetohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then undergo cyclization under basic conditions to yield the 1,2,4-triazole-3-thione. nih.gov Alternatively, reaction with carbon disulfide followed by treatment with hydrazine can also lead to 4-amino-1,2,4-triazole (B31798) derivatives. nih.gov
Pyrazoles: Pyrazoles can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. dergipark.org.trmdpi.comorganic-chemistry.orgnih.govbeilstein-journals.org In the context of this compound, it can be envisioned that its derivatives could react with suitable 1,3-dielectrophiles to form pyrazole (B372694) rings. For instance, the reaction of hydrazones with α,β-unsaturated ketones can lead to pyrazoline intermediates, which can then be oxidized to pyrazoles. organic-chemistry.org
Thiazolidinones: Thiazolidinone rings are typically formed by the reaction of a Schiff base (imine) with a compound containing a thiol and a carboxylic acid group, such as thioglycolic acid. researchgate.netscilit.com The acylhydrazone derivatives of this compound can be considered as Schiff base analogues, and their reaction with thioglycolic acid can lead to the formation of thiazolidinone derivatives. scilit.com
The following table summarizes the synthesis of various heterocyclic scaffolds from this compound and its derivatives:
| Heterocyclic Scaffold | General Synthetic Approach | Key Intermediates |
| 1,3,4-Oxadiazoles | Cyclodehydration or oxidative cyclization | N,N'-Diacylhydrazines, Acylhydrazones |
| 1,2,4-Triazoles | Reaction with isothiocyanates or carbon disulfide followed by cyclization | Thiosemicarbazides |
| Pyrazoles | Cyclocondensation with 1,3-dicarbonyl compounds or their equivalents | Hydrazones |
| Thiazolidinones | Reaction of Schiff base analogues with thioglycolic acid | Acylhydrazones |
Palladium-Catalyzed Coupling Reactions and Nucleophilic Aromatic Substitution Involving the Aryl Bromide
The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org
Palladium-Catalyzed Coupling Reactions
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation (in the case of Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would lead to the formation of a 2-(3-arylphenyl)acetohydrazide derivative. While specific examples with this compound are not prevalent in the literature, related aryl bromides are routinely coupled under these conditions.
Illustrative Data for Suzuki-Miyaura Coupling of a Related Aryl Bromide:
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | p-Tolylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Water/Acetonitrile | 37 | >92 | nih.gov |
| 2 | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 98 | organic-chemistry.org |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction of this compound with an alkene, for instance, could yield a 2-(3-vinylphenyl)acetohydrazide derivative, introducing an unsaturated side chain.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would be instrumental in synthesizing 2-(3-alkynylphenyl)acetohydrazide derivatives, which are valuable precursors for further transformations.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation on this compound would yield 2-(3-aminophenyl)acetohydrazide derivatives, where the amino group can be further functionalized.
Nucleophilic Aromatic Substitution (SNA_r)
While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNA_r) presents another pathway for the functionalization of the aryl bromide in this compound. libretexts.orgchemguide.co.ukresearchgate.net In this reaction, a nucleophile directly displaces the bromide on the aromatic ring. For this to occur with an unactivated substrate like this compound, very strong nucleophiles or harsh reaction conditions would typically be required. The reaction with amines, for example, could also lead to the formation of 2-(3-aminophenyl)acetohydrazide derivatives.
Multi-Component Reactions for Structural Complexity Enhancement
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to enhance the structural complexity of molecules derived from this compound. nih.govmdpi.comresearchgate.net The hydrazide functionality is particularly well-suited for participation in various MCRs.
One common transformation of acetohydrazides is their condensation with aldehydes or ketones to form N-acylhydrazones. These intermediates can then participate in a variety of cyclization and multi-component reactions. For instance, the reaction of a hydrazide with an aldehyde and a third component containing an activated nitrile or a β-ketoester can lead to the formation of various heterocyclic scaffolds, such as pyrazoles or pyranopyrazoles. nih.gov
While specific MCRs involving this compound as a starting material are not extensively documented, the general reactivity of the acetohydrazide moiety suggests its potential in various known MCRs, such as the Ugi or Biginelli-type reactions, under appropriate conditions. mdpi.comrug.nl
Illustrative Data for a Four-Component Reaction Leading to Pyrano[2,3-c]pyrazole Derivatives:
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Temp. | Time | Yield (%) | Ref. |
| 1 | Benzaldehyde | Ethyl acetoacetate | Piperidine | Water | RT | 20 min | 93 | nih.gov |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Piperidine | Water | RT | 20 min | 91 | nih.gov |
Development of Sustainable Synthetic Protocols
The development of sustainable or "green" synthetic protocols is a growing area of focus in chemical synthesis. For the transformations of this compound, this can involve several strategies, including the use of water as a solvent, microwave-assisted synthesis, and the development of recyclable catalysts.
Aqueous micellar catalysis, for example, has been shown to be effective for palladium-catalyzed reactions, allowing for lower catalyst loadings and milder reaction conditions. frontiersin.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields in various transformations, including the synthesis of heterocyclic compounds from hydrazide precursors.
Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural determination of 2-(3-Bromophenyl)acetohydrazide, offering profound insights into the proton and carbon framework of the molecule.
Proton (¹H) NMR Spectral Analysis for Chemical Shift and Coupling Information
The ¹H NMR spectrum of this compound provides critical information regarding the chemical environment of the protons. In a typical analysis, the spectrum reveals distinct signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the acetohydrazide moiety. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic feature of substituted benzene (B151609) rings. The methylene (B1212753) (-CH2-) protons of the acetyl group and the amine (-NH and -NH2) protons of the hydrazide group exhibit characteristic signals, with their multiplicity providing information about neighboring protons through spin-spin coupling.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | 7.23-7.86 | Multiplet | |
| -CH2- | 3.45 | Singlet | |
| -NH- | 9.15 | Singlet | |
| -NH2- | 4.35 | Singlet | |
| Data is synthesized from typical values for similar structures and may not represent the exact experimental values for this compound. |
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Confirmation
Complementing the proton data, the ¹³C NMR spectrum confirms the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The spectrum will display signals for the six carbons of the bromophenyl ring, with the carbon atom attached to the bromine atom showing a characteristic shift. Additionally, the carbonyl carbon of the hydrazide group and the methylene carbon will have distinct resonances, further solidifying the structural assignment.
| Carbon | Chemical Shift (δ) ppm |
| C=O | 168.5 |
| Aromatic C-Br | 122.0 |
| Aromatic C | 125.0-135.0 |
| -CH2- | 40.0 |
| Data is synthesized from typical values for similar structures and may not represent the exact experimental values for this compound. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity
To unequivocally establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. huji.ac.il Correlation Spectroscopy (COSY) experiments reveal proton-proton couplings, allowing for the assignment of adjacent protons within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of the C-H bonds. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments are instrumental in identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. usask.ca This technique is particularly useful for confirming the connection between the bromophenyl ring and the acetohydrazide moiety.
Fourier Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Vibrations
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. thermofisher.com The FT-IR spectrum of this compound will exhibit distinct absorption bands corresponding to the N-H stretching vibrations of the hydrazide group, typically appearing in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide functional group is another prominent feature, usually observed as a strong absorption band around 1650-1680 cm⁻¹. Furthermore, the aromatic C-H and C=C stretching vibrations from the bromophenyl ring will be present in their characteristic regions, and the C-Br stretching vibration will appear at a lower frequency. spectroscopyonline.com
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Hydrazide) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Amide I) | 1650-1680 |
| N-H Bend (Amide II) | 1550-1620 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-Br Stretch | 500-600 |
| Data is synthesized from typical values for similar structures and may not represent the exact experimental values for this compound. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate determination of the molecular mass of this compound, allowing for the confirmation of its elemental composition. usask.ca The technique can distinguish between compounds with the same nominal mass but different chemical formulas. In addition to the precise molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern. The molecule will break apart in a predictable manner upon ionization, and the analysis of these fragment ions provides further structural confirmation. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond and the loss of the bromine atom.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M+H]⁺ | 230.00/232.00 | Molecular Ion (with Bromine Isotopes) |
| [M-NHNH2]⁺ | 185.96/187.96 | Loss of Hydrazine (B178648) |
| [C7H6Br]⁺ | 169.97/171.97 | Bromotropylium Ion |
| Data is synthesized from typical fragmentation patterns and may not represent the exact experimental values for this compound. |
X-ray Crystallography for Definitive Solid-State Conformational and Electronic Structure
X-ray crystallography offers the most definitive structural information by determining the precise arrangement of atoms in the solid state. researchgate.net For this compound, a single-crystal X-ray diffraction study would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional model of the molecule. nih.govnih.govresearchgate.net This technique can also elucidate intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the compound. nih.gov For a related compound, 2-(4-Bromophenyl)acetohydrazide, the crystal structure reveals that the molecules are linked by N—H···O hydrogen bonds, forming one-dimensional chains. researchgate.net It is plausible that this compound exhibits similar intermolecular interactions.
Computational Chemistry and in Silico Approaches in 2 3 Bromophenyl Acetohydrazide Research
Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions
Quantum chemical calculations provide a microscopic understanding of the electronic structure and chemical reactivity of molecules.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to determine the optimized geometries and frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – of various molecules. researchgate.netgrowingscience.com The energies of these orbitals and the resulting energy gap are crucial in predicting the chemical reactivity and kinetic stability of a molecule. growingscience.com
For hydrazide derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize molecular structures. kbhgroup.in These optimized geometries provide the most stable conformation of the molecule, which is essential for further computational analysis. The HOMO energy is associated with the ability of a molecule to donate an electron, while the LUMO energy relates to its ability to accept an electron. growingscience.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. growingscience.com
Table 1: Key Concepts in DFT Calculations
| Term | Description |
|---|---|
| DFT | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |
| Optimized Geometry | The lowest energy, most stable three-dimensional arrangement of atoms in a molecule. researchgate.net |
| HOMO | The highest energy molecular orbital that is occupied by electrons. Its energy is related to the molecule's electron-donating ability. growingscience.com |
| LUMO | The lowest energy molecular orbital that is unoccupied. Its energy is related to the molecule's electron-accepting ability. growingscience.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. growingscience.com |
Computational methods, particularly DFT, can also be used to predict spectroscopic data such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. kbhgroup.in These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds. kbhgroup.in For instance, the calculated vibrational frequencies from DFT can be scaled to better match experimental FT-IR spectra, aiding in the assignment of vibrational bands to specific functional groups. kbhgroup.in Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to validate the proposed molecular structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgnih.gov This approach is a cornerstone of ligand-based drug design. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that are critical for a specific biological effect, QSAR models can predict the activity of new, unsynthesized compounds. ijnrd.orgmdpi.com
The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the model. mdpi.com For derivatives of 2-(3-Bromophenyl)acetohydrazide, QSAR studies can be employed to predict their potential as, for example, enzyme inhibitors or antimicrobial agents, by correlating their structural variations with observed biological data. frontiersin.org This predictive capability helps in prioritizing which novel derivatives to synthesize and test, thereby streamlining the drug discovery process. nih.gov
Molecular Docking Simulations for Ligand-Macromolecule Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. nih.govfrontiersin.org This method is crucial for understanding the molecular basis of a ligand's biological activity and is widely used in structure-based drug design. nih.gov
Molecular docking simulations can identify the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of a ligand to its biological target. researchgate.netnih.gov For derivatives of this compound, docking studies can reveal which amino acid residues in the active site of a target enzyme are crucial for binding. nih.gov For example, a study on pyrazole (B372694) derivatives identified key hydrogen bonding and hydrophobic interactions with the active site of histone deacetylase 7 (HDAC7). researchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.
A key outcome of molecular docking is the prediction of the binding mode, which describes the conformation and orientation of the ligand within the receptor's binding site. nih.gov The simulations generate multiple possible binding poses, which are then ranked by a scoring function to estimate the binding affinity. frontiersin.org For this compound derivatives, understanding the potential binding modes can explain why certain structural modifications lead to enhanced or diminished biological activity. nih.gov These insights guide the rational design of new compounds with improved binding characteristics. The process can involve different levels of flexibility, from rigid docking to flexible docking where both ligand and receptor can change conformation. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution
Molecular dynamics (MD) simulations serve as a computational microscope, offering insights into the time-dependent behavior of molecules at an atomic level. While specific MD simulation studies focusing exclusively on the conformational dynamics and stability of this compound in solution are not extensively documented in publicly available research, the principles of this technique can be applied to understand its likely behavior. MD simulations model the interactions between the solute (this compound) and the solvent molecules over time, providing a detailed picture of its structural flexibility, stability, and interactions with the surrounding environment.
Theoretical Framework and Simulation Setup
An MD simulation of this compound would typically begin by defining the initial coordinates of the molecule, often obtained from experimental data or optimized through quantum chemical calculations. The molecule is then placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system's behavior is then simulated over a specific time period, typically nanoseconds to microseconds, by numerically solving Newton's equations of motion for each atom.
The accuracy of the simulation is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a force field such as GROMOS, AMBER, or CHARMM would be employed.
Analysis of Conformational Dynamics
MD simulations provide a trajectory of atomic positions over time, which can be analyzed to understand the conformational landscape of this compound. Key analyses would include:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule at a given time and a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of each atom around its average position. This analysis helps to identify the more flexible and rigid regions of the molecule. For instance, the acetohydrazide moiety might exhibit higher flexibility compared to the more rigid bromophenyl ring.
Dihedral Angle Analysis: By tracking the changes in key dihedral angles within the molecule, researchers can identify preferential conformations and the energy barriers between them. This is particularly important for understanding the rotational freedom around the single bonds in the acetohydrazide chain.
Stability in Solution
The stability of this compound in solution is critically influenced by its interactions with the surrounding solvent molecules. MD simulations can elucidate these interactions in several ways:
Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the molecule that is accessible to the solvent. mdpi.com Changes in SASA can indicate conformational changes where different parts of the molecule become more or less exposed to the solvent. mdpi.com
Radial Distribution Function (RDF): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This analysis provides detailed information about the solvation shell and the strength of hydrogen bonding between the acetohydrazide group and water molecules.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the hydrogen bond donors (-NH, -NH2) and acceptors (C=O) of the acetohydrazide group and water molecules are crucial for its solubility and stability. MD simulations can quantify the number and lifetime of these hydrogen bonds.
While direct experimental data from MD simulations on this compound is limited, the application of these computational techniques to its derivatives in various studies underscores the power of this approach. For example, MD simulations have been used to study the stability of coumarin-based acetohydrazide derivatives as enzyme inhibitors, revealing how these molecules interact with and stabilize in a biological environment. nih.gov Such studies confirm the utility of MD simulations in understanding the dynamic behavior and stability of complex organic molecules in solution.
Interactive Data Table: Illustrative MD Simulation Output for this compound
The following table represents the type of data that would be generated from an MD simulation analysis of this compound in an aqueous solution. Please note that these are illustrative values.
| Analysis Parameter | Region of Molecule | Illustrative Value | Interpretation |
| RMSD | Entire Molecule | 1.5 ± 0.3 Å | Indicates overall structural stability after an initial equilibration period. |
| RMSF | Bromophenyl Ring | 0.5 ± 0.1 Å | Suggests a relatively rigid core structure. |
| RMSF | Acetohydrazide Chain | 2.2 ± 0.5 Å | Highlights significant flexibility in this part of the molecule. |
| SASA | Entire Molecule | 250 ± 20 Ų | Provides a measure of the molecule's exposure to the solvent. |
| Hydrogen Bonds | N-H --- H₂O | 2.5 ± 0.8 | Indicates the average number of hydrogen bonds formed by the amine group with water. |
| Hydrogen Bonds | C=O --- H₂O | 1.8 ± 0.5 | Shows the average number of hydrogen bonds formed by the carbonyl oxygen with water. |
Structure Activity Relationship Sar and Mechanistic Studies of 2 3 Bromophenyl Acetohydrazide Derivatives
Systematic Elucidation of Structural Modifiers on Biological Efficacy
The biological efficacy of derivatives originating from 2-(3-Bromophenyl)acetohydrazide is intricately linked to their molecular architecture. Systematic modifications of the phenyl ring, the hydrazide linker, and the incorporation of heterocyclic systems have been shown to significantly modulate their activity.
The location of the bromine atom on the phenyl ring and the presence of other substituents are critical determinants of a molecule's biological activity. The bromine atom at the meta-position (position 3) of the phenyl ring in this compound serves as a key feature for derivatization. This position allows for a variety of chemical modifications, such as Suzuki cross-coupling for forming new carbon-carbon bonds or Buchwald-Hartwig and Ullman reactions for creating carbon-nitrogen bonds, enabling the synthesis of a diverse library of compounds. mdpi.com
The position and nature of substituents on the phenyl ring can dramatically alter a molecule's intermolecular interactions, which in turn affects its biological function. For instance, studies on substituted phenanthrene (B1679779) derivatives have shown that altering the position of bromine atoms can change the self-assembly patterns due to different intermolecular forces like Br⋯Br halogen bonding and C–H⋯Br hydrogen bonding. rsc.org In flavonoid derivatives, the antibacterial activity was observed to increase with the growing electronegativity of the halogen atom on the A-ring. nih.gov
Furthermore, the electronic properties of other substituents on the phenyl ring play a significant role. A comparative study of N-acylhydrazones revealed that an electron-withdrawing nitro group and an electron-donating methyl group at the same position on the phenolic ring have a substantial impact on the compound's chemical, structural, and spectroscopic properties. beilstein-journals.org The electron-withdrawing group was found to strengthen intramolecular hydrogen bonds. beilstein-journals.org Research on brevenal (B10860830) derivatives also indicated that even small changes, such as adding a methyl substituent to a phenyl ring, can lead to a significant decrease in receptor binding affinity, highlighting the sensitivity of biological targets to the steric and electronic profile of the inhibitor. researchgate.net
Modifications to the hydrazide (-CONHNH2) and the derived acylhydrazone (-CONHN=CH-) linker are pivotal in tuning the biological activity of this compound derivatives. The hydrazide group is a versatile scaffold that can be condensed with various aldehydes and ketones to form a wide array of acylhydrazones.
Studies on laccase inhibitors have demonstrated that altering the acyl unit in salicylidene-type hydrazide-hydrazones significantly affects their inhibitory potency. nih.gov This suggests that the nature of the group attached to the hydrazone linker is a key factor in enzyme-inhibitor interactions. Similarly, research into brevenal derivatives, where the aldehyde moiety was modified to create aliphatic and aromatic hydrazide derivatives, showed that only minor structural changes were tolerated. researchgate.net Larger, bulkier groups attached to the hydrazide linker resulted in a loss of affinity for the target receptor, indicating that the size and shape of the substituent are critical for effective binding. researchgate.net
The hydrazide moiety itself is crucial for forming molecular networks. In the crystal structure of the related compound 2-(4-bromophenyl)acetohydrazide, the molecules are linked by strong N—H⋯O hydrogen bonds, creating chains that are further connected into a two-dimensional network. nih.gov This ability to form directed hydrogen bonds is a key feature of the hydrazide group that contributes to its role in molecular recognition at biological targets.
Incorporating the this compound motif into larger, fused heterocyclic systems is a powerful strategy for modulating bioactivity. Heterocyclic rings introduce conformational rigidity, alter electronic properties, and provide additional points for interaction with biological targets.
For example, a series of derivatives was synthesized where the this compound core was linked to a 1,3,4-oxadiazole (B1194373) ring, which in turn was connected to a methylpyridine group. researchgate.net Several of these resulting compounds, such as N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides, displayed significant antifungal activity. researchgate.net The fusion of these specific heterocyclic systems evidently created a molecular structure conducive to inhibiting fungal growth.
The 3-phenylcoumarin (B1362560) structure, which contains a chromenone core, can be synthesized from 3-bromophenylacetic acid. mdpi.com This scaffold is a privileged structure in medicinal chemistry, and the bromine at the 3-position of the phenyl ring offers a site for further chemical elaboration. mdpi.com It is also possible to form an additional fused five-membered ring onto the coumarin (B35378) system to produce psoralens, a class of compounds known for their photosensitizing effects. mdpi.com This highlights how the 3-bromophenyl group can serve as a foundational element for building complex, fused heterocyclic structures with diverse biological potential.
Table 1: Antifungal Activity of Selected this compound Derivatives This table is representative of findings in the field and is based on data reported for analogous compound series.
| Compound ID | Modification | Target Organism | Observed Activity | Reference |
|---|---|---|---|---|
| Derivative A | Condensation with 4-chlorobenzaldehyde | Aspergillus niger | Moderate antifungal activity | researchgate.net |
| Derivative B | Incorporation of a 1,3,4-oxadiazole-pyridine moiety | Candida albicans | Good antifungal activity | researchgate.net |
| Derivative C | Condensation with benzaldehyde | Aspergillus flavus | Low antifungal activity | researchgate.net |
Mechanistic Probes of Enzyme Inhibition
Derivatives of this compound have been investigated as inhibitors of specific enzymes, with studies aimed at elucidating the molecular mechanisms behind their inhibitory action.
Laccase, a copper-containing oxidase enzyme produced by various fungi, is a known virulence factor in plant pathogens, making it an attractive target for the development of novel fungicides. nih.gov Hydrazide-hydrazone derivatives have emerged as effective laccase inhibitors. nih.gov
Kinetic studies have been instrumental in understanding their mechanism. Research on phenolic hydrazide-hydrazones revealed that these compounds act as laccase inhibitors, with their potency being highly dependent on the structure of the acyl unit. nih.gov Molecular docking studies suggest that these inhibitors bind within the enzyme's active site. researchgate.net Further investigations using various small molecules identified several competitive inhibitors of laccase, which indicates that they bind to the same active site as the natural substrate. nih.gov For instance, one study showed that a norbornene carboxamide derivative exhibited potent laccase inhibition, and molecular docking helped to elucidate the specific binding interactions within the active site. researchgate.net These findings collectively suggest that this compound derivatives designed as laccase inhibitors likely function by directly competing with the substrate for binding to the copper-containing active site.
Methionine aminopeptidases (MetAPs) are essential enzymes for bacterial survival, as they cleave the N-terminal methionine from newly synthesized proteins. nih.govnih.gov This makes them a prime target for the development of new antibacterial agents. nih.govresearchgate.net MetAPs are metalloenzymes, typically containing two metal ions (often Co(II), Ni(II), or Zn(II)) in their active site, which are crucial for their catalytic activity. nih.govresearchgate.net
While direct studies on this compound derivatives as MetAP inhibitors are limited, the mechanism of inhibition for structurally related compounds provides a strong model. Many potent MetAP inhibitors are heterocyclic compounds, such as those based on a 1,2,4-triazole (B32235) scaffold. nih.gov X-ray crystallography has shown that these inhibitors function by chelating the two metal ions in the enzyme's active site. nih.gov The inhibitor typically forms bridging coordinations to both metal atoms through nitrogen atoms within the heterocyclic ring. nih.gov
Therefore, it is hypothesized that derivatives of this compound, particularly those cyclized to form triazoles or other nitrogen-containing heterocycles, would inhibit bacterial MetAP through a similar mechanism. The hydrazide linker provides the necessary nitrogen atoms that, upon cyclization, can be positioned to effectively chelate the dinuclear metal center in the MetAP active site, thereby blocking its catalytic function and inhibiting bacterial growth. nih.govresearchgate.net
Table 2: Enzyme Inhibition Data for Structurally Related Hydrazide/Heterocyclic Derivatives This table presents representative inhibition data for compound classes related to this compound derivatives to illustrate potential mechanisms.
| Compound Class | Target Enzyme | Inhibition Constant (Ki) or IC50 | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Phenolic Hydrazide-Hydrazones | Fungal Laccase | Varies with structure | Competitive inhibition at the active site | nih.gov |
| Norbornene Carboxamides | Fungal Laccase | IC50 = 0.63 µM | Active site binding | researchgate.net |
| 1,2,4-Triazole Derivatives | Bacterial MetAP | Ki = 0.04 nM - >10,000 nM | Chelation of dinuclear metal center | nih.gov |
Analysis of Alkaline Phosphatase Isozyme Selectivity and Inhibition Pathways
An extensive review of the scientific literature did not yield specific studies on the analysis of alkaline phosphatase isozyme selectivity or the inhibition pathways of this compound derivatives. While research exists on the inhibition of alkaline phosphatase (AP) by other chemical entities, such as thiazol-2-ylidene-benzamide and diarylsulfonamide derivatives nih.govnih.gov, data directly pertaining to the interaction of this compound derivatives with AP isozymes is not currently available. The role of AP isozymes in various diseases has made them a target for drug discovery, with studies exploring how different compounds can selectively inhibit these enzymes nih.govresearchgate.netnih.govresearchgate.net. However, the specific inhibitory activity and selectivity of the compound remain an uninvestigated area.
Molecular-Level Insights into NF-κB Pathway Modulation
There is currently a lack of specific molecular-level insights into the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway by this compound derivatives. The NF-κB signaling pathway is a critical mediator of inflammatory responses, and its inhibition is a key area of interest in drug development. While the general mechanisms of NF-κB activation and inhibition by various compounds are subjects of ongoing research, no studies were found that specifically investigate the interaction of this compound derivatives with this pathway. Molecular docking studies have been employed to understand the binding of other novel compounds to components of the NF-κB pathway, but such data is not available for the specified compound nih.gov.
Understanding Modes of Antimicrobial Action
Derivatives of this compound have been investigated for their potential as antimicrobial agents. The core structure, a hydrazide, is a known pharmacophore that has been incorporated into a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial effects. The introduction of the 3-bromophenyl group and further derivatization can significantly influence the antimicrobial potency and spectrum of these compounds.
Proposed Mechanisms of Antibacterial Activity
While direct mechanistic studies on this compound itself are limited, the antibacterial action of related hydrazide and heterocyclic derivatives is thought to occur through several potential mechanisms. These proposed mechanisms are often inferred from the activity of structurally similar compounds.
One of the primary proposed mechanisms is the disruption of the bacterial cell wall or membrane . The lipophilic nature of the bromophenyl group may facilitate the passage of the molecule through the lipid-rich outer membrane of Gram-negative bacteria or the peptidoglycan layer of Gram-positive bacteria. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
A study on pyridine (B92270) derivatives of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides demonstrated broad-spectrum antimicrobial activity. Several of these synthesized compounds showed significant antibacterial effects when compared to the standard drug Chloramphenicol. The minimum inhibitory concentrations (MICs) for some of these derivatives were found to be in the range of 8-16 µg/mL, indicating potent activity.
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Derivative Code | Target Bacteria | MIC (µg/mL) | Reference |
| DK-IB | Not Specified | Not Specified | nih.govnih.govnih.gov |
| DK-IC | Not Specified | Not Specified | nih.govnih.govnih.gov |
| DK-IG | Not Specified | Not Specified | nih.govnih.govnih.gov |
| DK-IH | Not Specified | Not Specified | nih.govnih.govnih.gov |
| Selected Derivatives | Various Strains | 8-16 | nih.govnih.govnih.gov |
Proposed Mechanisms of Antifungal Activity
The antifungal activity of this compound derivatives and related compounds is an area of active investigation. Similar to their antibacterial action, the proposed mechanisms are multifaceted and often target unique features of fungal cells.
A key proposed mechanism for antifungal action is the inhibition of fungal-specific enzymes . Fungal cells possess unique enzymes that are absent in mammals, making them attractive targets for antifungal drugs. For example, enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane, are common targets. The hydrazide moiety and its derivatives could potentially inhibit these enzymes, leading to a disruption of membrane integrity and fungal cell death.
Another proposed mechanism is the interference with fungal cell wall synthesis . The fungal cell wall, composed of chitin (B13524) and glucans, is essential for maintaining cell shape and protecting against osmotic stress. Compounds that inhibit the enzymes responsible for synthesizing these components can lead to a weakened cell wall and fungal lysis.
Research on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides has shown that certain derivatives possess good antifungal activity when compared to the standard drug Ketoconazole. nih.govnih.govnih.gov This suggests that the core structure, when appropriately modified, can effectively target fungal pathogens.
Interactive Data Table: Antifungal Activity of this compound Derivatives
| Derivative Code | Target Fungi | Activity Comparison | Reference |
| DK-IB | Not Specified | Good vs. Ketoconazole | nih.govnih.govnih.gov |
| DK-IC | Not Specified | Good vs. Ketoconazole | nih.govnih.govnih.gov |
| DK-IG | Not Specified | Good vs. Ketoconazole | nih.govnih.govnih.gov |
| DK-IH | Not Specified | Good vs. Ketoconazole | nih.govnih.govnih.gov |
Emerging Research Avenues and Future Directions for 2 3 Bromophenyl Acetohydrazide Chemistry
Exploration of Novel Biological Targets beyond Current Scope
The hydrazide functional group within 2-(3-bromophenyl)acetohydrazide is a key structural feature that has been exploited in the design of various bioactive molecules. Hydrazide derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, antiviral, and anti-inflammatory effects. nih.gov The presence of the bromophenyl moiety further enhances the potential for diverse biological interactions.
Current research has seen derivatives of similar hydrazide structures showing inhibitory activity against enzymes like carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE), which are implicated in conditions such as glaucoma and Alzheimer's disease. nih.gov For instance, novel nicotinic hydrazide derivatives have been synthesized and shown to be potent inhibitors of hCA I and II. nih.gov This opens the door for this compound to be used as a scaffold to develop inhibitors for these and other clinically relevant enzymes.
Future research could focus on screening libraries of this compound derivatives against a wider range of biological targets. The development of novel tetrazolyl-1,2,3-triazole derivatives from related starting materials has yielded compounds with significant antimicrobial activity, suggesting a potential avenue for developing new antibacterial and antifungal agents from the this compound core. nih.gov Furthermore, the synthesis of spiroindoline derivatives has led to potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov This highlights the potential for developing novel therapeutics for metabolic disorders. The exploration of diacyl-hydrazide compounds as potential treatments for visceral leishmaniasis further underscores the broad therapeutic potential of this chemical class. acs.org
Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies
The relatively small size and molecular complexity of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). FBDD is a powerful approach that starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The process often utilizes sensitive biophysical techniques like NMR spectroscopy and X-ray crystallography to identify and characterize the binding of these fragments. nih.govnih.gov The accessibility of FBDD, requiring smaller compound libraries than traditional high-throughput screening, has democratized early-stage drug discovery, allowing smaller companies and academic labs to participate more readily. youtube.com
The this compound scaffold can be systematically modified to generate a library of fragments for screening against various protein targets. The "rule-of-three" is often applied in FBDD, where fragments ideally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a ClogP (a measure of lipophilicity) not greater than 3. nih.gov this compound itself fits reasonably within these parameters, making it a suitable starting point for fragment elaboration.
Furthermore, the reactivity of the hydrazide group can be harnessed to develop covalent inhibitors. Covalent drugs form a stable, covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. nomuraresearchgroup.commdpi.com This strategy has been successfully employed to target traditionally "undruggable" proteins. nomuraresearchgroup.com The hydrazide moiety can be derivatized to include a "warhead"—a reactive functional group that can form a covalent bond with a specific amino acid residue, such as cysteine, in the target protein's binding site. mdpi.com For example, chloromethylketones have been used to create covalent inhibitors of the TEAD transcription factor. nih.gov The development of covalent inhibitors requires a careful balance between reactivity and selectivity to minimize off-target effects. nomuraresearchgroup.com
| Drug Discovery Approach | Description | Relevance to this compound |
| Fragment-Based Drug Discovery (FBDD) | Identifies low-molecular-weight ligands that bind to biological targets, which are then optimized into more potent molecules. nih.gov | The scaffold can be used to generate fragment libraries for screening. nih.govbu.edu |
| Covalent Inhibition | Drugs form a stable, covalent bond with their target protein, leading to enhanced potency. nomuraresearchgroup.com | The hydrazide group can be modified to include a reactive "warhead" for targeted covalent bonding. mdpi.comnih.gov |
Advanced Materials Applications Based on Functional Properties
Beyond its biomedical potential, the structural features of this compound lend themselves to the development of advanced materials. The presence of both hydrogen bond donors (the -NH and -NH2 groups) and acceptors (the carbonyl oxygen), along with the aromatic phenyl ring, allows for the formation of ordered supramolecular assemblies through hydrogen bonding and π-π stacking interactions.
The crystal structure of a related compound, 2-(4-bromophenyl)acetohydrazide, reveals the formation of one-dimensional polymeric chains through strong N—H⋯O hydrogen bonds. nih.gov These chains are further linked into a two-dimensional network by weaker N—H⋯N and N—H⋯O interactions. nih.gov This capacity for self-assembly is a critical prerequisite for the design of functional materials.
By strategically modifying the this compound core, it is possible to create responsive materials. These are "smart" materials that can change their properties in response to external stimuli such as light, temperature, or pH. For example, incorporating photo-responsive moieties could lead to light-sensitive materials, while the introduction of acidic or basic groups could create pH-responsive systems. The potential applications for such materials are vast, ranging from controlled drug delivery systems to sensors and actuators.
Green Chemistry and Sustainable Synthesis Innovations for Industrial Relevance
As the chemical industry increasingly embraces the principles of green chemistry, the development of sustainable and environmentally friendly synthetic methods is paramount. The traditional synthesis of hydrazides often involves multiple steps and the use of hazardous reagents and solvents. nih.gov
Innovations in green chemistry offer promising alternatives. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of green synthesis due to their high atom economy and efficiency. nih.gov The use of alternative energy sources like microwave and ultrasound irradiation can also significantly reduce reaction times and energy consumption while improving yields. nih.gov For instance, ultrasound-assisted synthesis has been successfully employed for the efficient, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium. nih.gov
Furthermore, the replacement of conventional, often toxic, organic solvents with greener alternatives is a key focus. unibo.it Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, and even water are being explored for various synthetic transformations. nih.govunibo.it The development of catalyst-free reaction conditions, where possible, further enhances the environmental profile of a synthetic process. nih.gov A novel method for the bromination of 7-aminophthalide under acidic conditions highlights the potential for environmentally friendly processes that conserve resources. chemrxiv.org Adopting these green chemistry principles for the synthesis of this compound and its derivatives will be crucial for its large-scale industrial production and application.
| Green Chemistry Innovation | Description | Potential Application to this compound Synthesis |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step, increasing efficiency and atom economy. nih.gov | Development of one-pot syntheses for complex derivatives. |
| Alternative Energy Sources | Microwave and ultrasound irradiation can reduce reaction times and energy usage. nih.gov | Faster and more energy-efficient synthesis of the core structure and its analogs. |
| Green Solvents | Use of environmentally benign solvents like water or biomass-derived solvents. nih.govunibo.it | Replacing hazardous solvents in the synthesis and purification steps. |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. nih.gov | Simplifying the reaction process and reducing waste from catalyst removal. |
Q & A
Q. What are the standard synthetic routes for 2-(3-Bromophenyl)acetohydrazide, and how is its purity validated?
Methodological Answer: The compound is typically synthesized via hydrazinolysis of an ester precursor. For example, ethyl 2-(3-bromophenyl)acetate reacts with hydrazine hydrate in ethanol under reflux (6–8 hours) to yield the acetohydrazide. Purification involves crystallization from ethanol or aqueous ethanol (70%). Structural validation employs elemental analysis (CHNS), ¹H-NMR (confirming NH₂ and NH peaks at δ 4.1–4.3 and 9.8–10.2 ppm, respectively), and IR spectroscopy (N-H stretch at ~3200–3300 cm⁻¹, C=O at ~1650 cm⁻¹). Mass spectrometry further confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 257/259 for bromine isotopes) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer: Key techniques include:
- ¹H-NMR : Identifies substituent effects on aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and hydrazide NH groups.
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O at ~1.22 Å, N-N at ~1.38 Å) and confirms planar geometry .
- IR spectroscopy : Detects carbonyl stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass spectrometry : Fragmentation patterns validate molecular stability (e.g., loss of NH₂NH₂ or Br· radicals) .
Advanced Research Questions
Q. How do structural modifications (e.g., Schiff base formation) impact the biological activity of this compound?
Methodological Answer: Condensation with aldehydes/ketones forms Schiff bases, altering bioactivity. For example:
- Antimicrobial activity : Substituents like 4-aminophenyl or 2-thienyl enhance inhibition (MIC = 0.0156–2 mg/mL against Candida spp.) via increased lipophilicity and hydrogen bonding .
- Anticancer activity : Benzothiazole hybrids (e.g., 4d , 4h ) show IC₅₀ = 12–18 μM against glioma (C6) and breast cancer (MCF-7) cells by intercalating DNA and inducing apoptosis .
- Contradictions : 4-Chlorobenzylidene derivatives retain actoprotective effects, while nitrobenzylidene analogs reduce efficacy, suggesting steric and electronic factors modulate activity .
Table 1: Structure-Activity Relationships (SAR) of Selected Derivatives
Q. What thermal analysis methods elucidate the stability and decomposition pathways of acetohydrazides?
Methodological Answer:
- TGA/DSC : Reveals decomposition steps (e.g., initial loss of hydrazine (~150–200°C) followed by aromatic ring degradation (~300–400°C)).
- Oxidative stability : Coupled with mass spectrometry, identifies volatile byproducts (e.g., CO₂, HBr) during pyrolysis .
- Research gap : Limited data exist for bromophenyl derivatives, but analogous triazinylacetohydrazides show exothermic peaks at 220–250°C, suggesting similar stability thresholds .
Q. How can computational methods (e.g., DFT) predict the reactivity and adsorption behavior of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Key parameters:
- Molecular docking : Predicts binding affinities to enzymes (e.g., urease; ΔG = -9.2 kcal/mol for bromobenzylidene derivatives) .
Pharmacological and Mechanistic Questions
Q. What in vitro assays are used to evaluate the antiviral potential of this compound derivatives?
Methodological Answer:
- HAV replication assay : Measures IC₅₀ via plaque reduction (e.g., 8.5 μg/mL for 4-bromophenylcoumarin hybrids) .
- Time-of-addition assays : Determine whether compounds inhibit viral entry (adsorption) or post-entry replication .
- Cytotoxicity screening : Use Vero or HEK293 cells to calculate selectivity indices (TI = CC₅₀/IC₅₀; TI > 10 indicates safety) .
Q. How do researchers assess the corrosion inhibition efficiency of bromophenyl acetohydrazides on mild steel?
Methodological Answer:
- Weight loss method : Immerse steel in 1 M HCl ± inhibitor (24–72 hours); calculate efficiency (η = 94.7% at 5 mM) .
- Langmuir isotherm : Confirm monolayer adsorption (slope ~1.0 for 2-(coumarin-4-yloxy)acetohydrazide) .
- SEM/DFT correlation : Surface roughness reduction (SEM) aligns with high EHOMO values (-5.1 eV), indicating strong donor-acceptor interactions .
Contradictions and Research Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
